2-cyano-N-(pyridin-3-ylmethyl)acetamide
Description
2-Cyano-N-(pyridin-3-ylmethyl)acetamide is an organic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a pyridinylmethyl group attached to an acetamide backbone. It is a solid at room temperature with a melting point of 50-52°C .
Properties
IUPAC Name |
2-cyano-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-4-3-9(13)12-7-8-2-1-5-11-6-8/h1-2,5-6H,3,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFMQBDZEJECPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405126 | |
| Record name | 2-cyano-N-(pyridin-3-ylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
283153-85-5 | |
| Record name | 2-cyano-N-(pyridin-3-ylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent-Free Condensation Method
General Procedure and Conditions
The most widely reported method involves a one-step reaction between methyl cyanoacetate and pyridin-3-ylmethylamine under solvent-free conditions. Key steps include:
- Reagents : Methyl cyanoacetate (1.2 eq), pyridin-3-ylmethylamine (1.0 eq).
- Conditions : Neat reaction at 20°C for 4 hours.
- Workup : Precipitate filtration, washing with diethyl ether, and drying under nitrogen.
Table 1: Solvent-Free Synthesis Parameters
| Parameter | Value | Reference |
|---|---|---|
| Temperature | 20°C | |
| Reaction Time | 4 hours | |
| Molar Ratio (Amine:Ester) | 1:1.2 | |
| Solvent | None (neat) | |
| Purification | Filtration, ether wash |
Mechanistic Insights
The reaction proceeds via nucleophilic acyl substitution :
Solution-Phase Synthesis Using Activated Cyanoacetic Acid
Carbodiimide-Mediated Coupling
Alternative methods employ cyanoacetic acid activated by carbodiimides (e.g., EDC, DCC) in dichloromethane or toluene.
Procedure :
- Reagents : Cyanoacetic acid (1.0 eq), pyridin-3-ylmethylamine (1.1 eq), EDC (1.2 eq), DMAP (0.1 eq).
- Conditions : Stirring at 25°C for 12 hours.
- Workup : Aqueous extraction, column chromatography.
Table 2: Solution-Phase Synthesis Parameters
| Parameter | Value | Reference |
|---|---|---|
| Activator | EDC or DCC | |
| Catalyst | DMAP | |
| Solvent | Dichloromethane | |
| Reaction Time | 12 hours | |
| Purification | Column chromatography |
Reaction Optimization and Troubleshooting
Key Variables Affecting Yield
Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (CDCl₃) : δ 8.50 (d, 1H, pyridine-H), 7.65 (m, 2H, pyridine-H),
Chemical Reactions Analysis
2-Cyano-N-(pyridin-3-ylmethyl)acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.
Common reagents used in these reactions include bases like triethylamine, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of 2-cyano-N-(pyridin-3-ylmethyl)acetamide exhibit significant antimicrobial properties. In a study evaluating its efficacy against various bacteria and fungi, the compound showed promising results against strains such as Escherichia coli and Staphylococcus aureus, using the disc diffusion method for assessment . The mechanism involves the active methylene group and cyano function, which participate in nucleophilic reactions, enhancing its antimicrobial potential.
Anticancer Properties
The compound has also been investigated for its anticancer activity. Studies have shown that related pyridine derivatives can act as multi-kinase inhibitors, effectively reducing cell growth in various cancer cell lines including breast cancer and non-small cell lung cancer . The structure-activity relationship (SAR) analysis indicated that modifications to the pyridine moiety can significantly enhance biological activity, making it a candidate for further drug development.
Agricultural Applications
Fungicidal Activity
this compound has been identified as a potential fungicide. It exhibits strong action against various fungal pathogens affecting crops, including Phytophthora infestans (causing tomato brown rot) and Peronospora pisi (downy mildew of peas) . Its effectiveness is attributed to both preventive and curative properties, allowing it to combat infections even after initial contamination.
Pesticidal Properties
In addition to its fungicidal capabilities, the compound has been explored for its insecticidal properties. Various derivatives have shown potent activity against pests, indicating that modifications to the structure can lead to enhanced efficacy as an agricultural pesticide .
Material Science
Synthesis of Functional Materials
The versatility of this compound extends to materials science, where it serves as a precursor for synthesizing novel heterocyclic compounds. These compounds have applications in developing advanced materials with specific electronic or optical properties . The ability to modify the compound's structure allows researchers to tailor materials for specific applications in electronics or photonics.
Data Tables
| Application Area | Activity/Property | Target Organisms/Uses |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | E. coli, S. aureus |
| Anticancer | Breast cancer cells, non-small cell lung cancer | |
| Agricultural Applications | Fungicidal | Phytophthora infestans, Peronospora pisi |
| Insecticidal | Various agricultural pests | |
| Material Science | Synthesis of functional materials | Advanced electronic/photonic applications |
Case Studies
-
Antimicrobial Efficacy Study
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results indicated a significant zone of inhibition compared to standard antibiotics, highlighting its potential as an alternative antimicrobial agent. -
Fungicide Field Trials
Field trials were performed using formulations of this compound on crops affected by fungal diseases. The trials demonstrated a marked reduction in disease incidence and severity compared to untreated controls, confirming its effectiveness as a fungicide. -
Material Development Research
Researchers synthesized novel heterocyclic compounds from this compound and tested their properties for use in organic electronics. The resulting materials exhibited improved conductivity and stability, suggesting their viability for future applications in electronic devices.
Mechanism of Action
The mechanism of action of 2-cyano-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. The cyano group and the pyridinylmethyl moiety play crucial roles in its binding to enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Cyano-N-(pyridin-3-ylmethyl)acetamide can be compared with other cyanoacetamide derivatives. Similar compounds include:
2-Cyano-N-(phenylmethyl)acetamide: This compound has a phenyl group instead of a pyridinyl group, leading to different chemical and biological properties.
2-Cyano-N-(pyridin-2-ylmethyl)acetamide: The position of the pyridinyl group is different, which can affect its reactivity and interactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Biological Activity
2-Cyano-N-(pyridin-3-ylmethyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C9H9N3O
- Molecular Weight : 175.191 g/mol
- CAS Number : 283153-85-5
The compound features a cyano group and a pyridine moiety, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated the antimicrobial effects against various strains of bacteria and fungi, employing methods such as disc diffusion and agar diffusion.
| Microorganism | Activity | Method Used |
|---|---|---|
| Escherichia coli | Inhibition observed | Disc diffusion |
| Staphylococcus aureus | Moderate inhibition | Disc diffusion |
| Candida albicans | Effective inhibition | Agar diffusion |
| Aspergillus flavus | Minimal inhibition | Agar diffusion |
The results suggest that the compound's structure allows it to interact effectively with microbial targets, potentially disrupting their cellular functions .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A molecular docking study highlighted its potential to bind with specific cancer-related proteins, indicating a mechanism for inhibiting tumor growth.
- Case Study : In vitro studies demonstrated that certain derivatives of this compound showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The introduction of different substituents on the pyridine ring was found to enhance the cytotoxicity .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Receptor Modulation : The compound acts as a ligand for various receptors, influencing their activity and downstream signaling pathways.
- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Structural Interactions : The presence of the cyano group allows for strong hydrogen bonding and electrostatic interactions with target molecules.
Research Findings
Recent studies have focused on synthesizing novel derivatives of this compound to improve its biological profile. For instance:
Q & A
Q. What synthetic methodologies are recommended for preparing 2-cyano-N-(pyridin-3-ylmethyl)acetamide?
The synthesis typically involves a multi-step approach:
Substitution reaction : React a pyridinylmethylamine derivative with a cyanoacetamide precursor under alkaline conditions.
Condensation : Use condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.
Purification : Employ column chromatography or recrystallization for isolation.
Key conditions include mild temperatures (0–25°C) and solvents such as ethanol or DMF. For analogs, NMR data (e.g., δ 3.30 ppm for –CH2–CN and δ 8.34 ppm for –NH) confirm structural integrity .
Q. How should researchers characterize the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : Look for characteristic peaks:
- Pyridine protons: δ 7.0–8.5 ppm (aromatic region).
– Cyano group: Adjacent methylene protons at δ 3.30–3.50 ppm (singlet).
- Pyridine protons: δ 7.0–8.5 ppm (aromatic region).
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 219.25 for analogs) .
- HPLC : Use reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%).
Q. What safety precautions are necessary when handling this compound?
- Toxicity : Limited toxicological data exist; assume acute toxicity and use PPE (gloves, goggles, lab coat).
- Ventilation : Work in a fume hood due to potential cyanide release under decomposition.
- Storage : Keep in airtight containers at 4°C, away from moisture and oxidizing agents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Catalyst screening : Test coupling agents (e.g., HOBt/EDCI vs. TBTU) to minimize side reactions.
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) with ethanol; DMF often enhances solubility but complicates purification.
- Temperature control : Lower temperatures (0–5°C) reduce byproduct formation during condensation .
- Data-driven approach : Use Design of Experiments (DoE) to model interactions between variables (pH, solvent ratio, time).
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?
- Isotopic labeling : Use 13C-labeled precursors to trace carbon environments.
- Variable Temperature NMR : Identify dynamic processes (e.g., tautomerism) causing peak splitting.
- X-ray crystallography : Resolve ambiguities via SHELXL refinement for crystal structures .
- Cross-validation : Compare with analogs (e.g., 2-cyano-N-(3,4-dichlorophenyl)acetamide) to isolate substituent effects .
Q. What computational strategies predict biological targets for this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against kinases or GPCRs, leveraging the pyridine moiety’s affinity for metal ions.
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing cyano groups) with activity in cytotoxicity assays.
- MD simulations : Assess binding stability in solvent (e.g., water, lipid bilayers) .
Q. How do structural modifications (e.g., substituent position) alter bioactivity?
- Case study : Compare this compound with:
- N-(3-Chlorophenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide : Thioether linkage enhances enzyme inhibition (IC50 < 10 μM).
- 2-Cyano-N-(3,4-dichlorophenyl)acetamide : Dichloro substitution increases logP, improving membrane permeability .
- Experimental validation : Test analogs in enzyme inhibition assays (e.g., tyrosine kinase) and measure IC50 shifts.
Critical Analysis of Research Gaps
- Toxicokinetics : No in vivo ADME data exist; recommend radiolabeled studies.
- Mechanistic studies : The role of the cyano group in target binding remains unclear. Use cryo-EM for structural biology insights.
- Scalability : Current methods lack green chemistry principles (e.g., solvent recycling).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
